PFK Inhibition Potency: ML251 vs. PFK-IN-1 in T. brucei and T. cruzi Enzymatic Assays
ML251 demonstrates superior potency against T. cruzi phosphofructokinase (PFK) compared to the structurally related inhibitor PFK-IN-1 [1]. While both compounds are nanomolar inhibitors, ML251 exhibits a 1.8-fold greater potency (lower IC50) against T. cruzi PFK [1] . This difference is critical for experimental sensitivity and dose-response studies in Chagas disease models.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.13 μM (T. cruzi PFK) |
| Comparator Or Baseline | PFK-IN-1: 0.23 μM (T. cruzi PFK) |
| Quantified Difference | ML251 is 1.8x more potent (lower IC50) |
| Conditions | In vitro enzymatic assay; T. cruzi phosphofructokinase |
Why This Matters
Procurement for T. cruzi research should favor ML251 over PFK-IN-1 for achieving maximal inhibition at lower concentrations, reducing off-target effects and compound usage.
- [1] Brimacombe, K. R., et al. (2014). Identification of ML251, a Potent Inhibitor of T. brucei and T. cruzi Phosphofructokinase. ACS Medicinal Chemistry Letters, 5(1), 12–17. View Source
